(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride
Overview
Description
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a phenyl group and a pyrrolidine moiety attached. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. The phenyl and pyrrolidine groups are then introduced through substitution reactions. Key reagents often include ammonium acetate, triethyl orthoformate, and various catalysts such as zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or add hydrogen atoms.
Substitution: Commonly used to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar thiazole-pyrimidine core but differ in their substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its solubility and usability in various applications .
Properties
IUPAC Name |
7-phenyl-2-[(2S)-pyrrolidin-2-yl]-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S.ClH/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11;/h1-3,5-6,9,11,16H,4,7-8H2;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXUCYITUDEKA-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743900 | |
Record name | 7-Phenyl-2-[(2S)-pyrrolidin-2-yl][1,3]thiazolo[5,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950192-41-3 | |
Record name | 7-Phenyl-2-[(2S)-pyrrolidin-2-yl][1,3]thiazolo[5,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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